molecular formula C22H19N3O4S B2515442 N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-3-(phenylsulfonyl)propanamide CAS No. 2034317-70-7

N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-3-(phenylsulfonyl)propanamide

Cat. No. B2515442
CAS RN: 2034317-70-7
M. Wt: 421.47
InChI Key: GTIRFODXQFTEEE-UHFFFAOYSA-N
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Description

The compound N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-3-(phenylsulfonyl)propanamide is a synthetic molecule that may have potential pharmacological applications. While the provided papers do not directly discuss this exact compound, they do provide insights into related chemical structures and their biological activities, which can be useful for a comprehensive analysis of the compound .

Synthesis Analysis

The synthesis of related compounds involves complex organic reactions. For instance, the synthesis of 2-(chloromethyl)-5-methyl-7-phenyloxazolo[5,4-b]pyridine, a related compound, was achieved by intramolecular cyclization of a previously synthesized dihydropyridine derivative . This suggests that the synthesis of N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-3-(phenylsulfonyl)propanamide could involve similar cyclization strategies, possibly followed by a nucleophilic substitution to introduce the propanamide moiety.

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using X-ray crystallography, which provides detailed information about the binding modes and conformational preferences of these molecules . For the compound of interest, a similar analysis could reveal how the oxazolopyridine and phenylsulfonyl groups interact and how this affects the molecule's overall conformation and stability.

Chemical Reactions Analysis

The related compounds have been shown to undergo various chemical reactions. For example, the synthesis of 1,2,4-triazolo[1,5-a]pyridines from N-(pyridin-2-yl)benzimidamides involves an intramolecular oxidative N-N bond formation . This indicates that the compound may also be amenable to intramolecular reactions that could modify its structure or enhance its biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of different functional groups, such as the sulfonyl and amide groups, can affect the compound's solubility, stability, and reactivity. The intramolecular S-O close contact observed in related compounds suggests that similar intramolecular interactions could influence the properties of N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-3-(phenylsulfonyl)propanamide .

Relevant Case Studies

Although the provided papers do not discuss case studies directly related to the compound of interest, they do explore the biological activities of structurally similar molecules. For instance, certain derivatives have shown potent anti-factor Xa activity, which is relevant for anticoagulant drug development , and others have displayed anticonvulsant properties . These findings suggest that N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-3-(phenylsulfonyl)propanamide could also exhibit significant biological activities, warranting further investigation.

Scientific Research Applications

Paraquat Poisonings: Mechanisms and Treatment

Paraquat, a widely used herbicide, has been extensively studied for its lung toxicity and the lack of effective treatments for human poisonings. The mechanisms of paraquat toxicity involve accumulation in the lung and redox cycling, leading to intracellular oxidative stress. Research focuses on understanding these mechanisms to find potential treatments and prognosis prediction techniques (R. Dinis-Oliveira et al., 2008).

Electrochemical Sensors for Paraquat Detection

The development of electrochemical sensors for detecting paraquat in food samples highlights the importance of sensitive and specific analytical methods. Such research is crucial for managing the environmental and health risks associated with paraquat, underscoring the need for innovative detection technologies in agricultural and environmental contexts (F. Laghrib et al., 2020).

Analytical Methods for Antioxidant Activity

Investigations into analytical methods for determining antioxidant activity reflect the broader research interest in evaluating the therapeutic potential of compounds with antioxidant properties. Understanding these methods is essential for assessing the health benefits and potential therapeutic applications of compounds, including their role in preventing oxidative stress-related diseases (I. Munteanu & C. Apetrei, 2021).

Applications in Drug Metabolism and Toxicology

Research on the selectivity of cytochrome P450 isoform inhibitors, including studies on chemical inhibitors, plays a critical role in understanding drug interactions and metabolic pathways. This area of research is pivotal for drug development, safety assessments, and the management of drug-drug interactions (S. C. Khojasteh et al., 2011).

Environmental Exposure and Health Risks

The review on the environmental exposure and health risks of herbicides like paraquat emphasizes the significance of environmental toxicology research in identifying and mitigating the risks associated with widespread chemical use. Such studies are vital for developing regulations and safety standards to protect human health and the environment (W. Tsai, 2013).

properties

IUPAC Name

3-(benzenesulfonyl)-N-(5-methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O4S/c1-15-18(24-20(26)12-13-30(27,28)17-10-6-3-7-11-17)14-19-22(23-15)29-21(25-19)16-8-4-2-5-9-16/h2-11,14H,12-13H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTIRFODXQFTEEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C(=N1)OC(=N2)C3=CC=CC=C3)NC(=O)CCS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-3-(phenylsulfonyl)propanamide

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